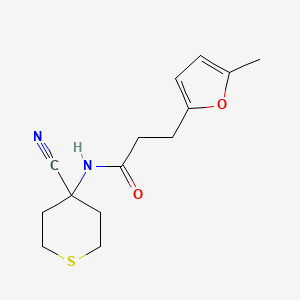

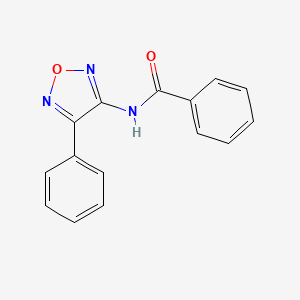

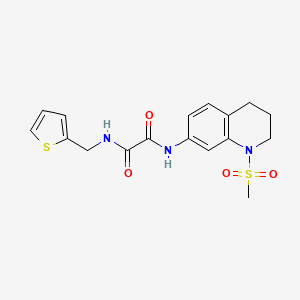

![molecular formula C28H27N5O2S B2522986 4-苄基-N-异丙基-1-((3-甲基苄基)硫代)-5-氧代-4,5-二氢-[1,2,4]三唑并[4,3-a]喹唑啉-8-甲酰胺 CAS No. 1111210-91-3](/img/structure/B2522986.png)

4-苄基-N-异丙基-1-((3-甲基苄基)硫代)-5-氧代-4,5-二氢-[1,2,4]三唑并[4,3-a]喹唑啉-8-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “4-benzyl-N-isopropyl-1-((3-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide” is a complex organic molecule. It contains a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known for their versatile biological activities and are present as a central structural component in a number of drug classes .

科学研究应用

合成与医药化学

喹唑啉衍生物已被合成并研究其各种生物活性。例如,喹唑啉-2-碳酰肼衍生物已被制备并评估其抗菌活性,显示出对多种微生物具有良好至中等活性。此类研究强调了喹唑啉衍生物在开发新型抗菌剂中的潜力 (Özyanik et al., 2012).

抗菌活性

已合成与三唑并喹唑啉相关的化合物,目的是评估其抗菌功效。这反映了人们对探索这些化合物作为针对微生物感染的潜在治疗剂的浓厚兴趣 (Zeydi et al., 2017).

抗癌和酶抑制

喹唑啉衍生物还因其抗癌特性和抑制特定酶(例如在癌症治疗背景下相关的 FGFR1)的能力而受到研究。异吲哚并[2,1-a][1,2,4]三嗪并[2,3-c]喹唑啉的合成及其抗肿瘤活性和 FGFR1 抑制活性的评估突出了该化合物在癌症治疗中的潜力 (Voskoboynik et al., 2016).

作用机制

Target of Action

1,2,4-Triazole-containing compounds are known to interact with a variety of enzymes and receptors in biological systems . They operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .

Mode of Action

The specific mode of action would depend on the exact structure of the compound and its target. Generally, these compounds are capable of forming specific interactions with different target receptors due to their ability to accept and donate hydrogen bonds .

Biochemical Pathways

1,2,4-Triazole-containing compounds are involved in a wide range of biochemical pathways due to their broad spectrum of biological activities. They have been reported to exhibit antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .

Pharmacokinetics

The ADME properties of 1,2,4-triazole-containing compounds would depend on the specific compound. These compounds are generally well-absorbed and metabolized in the body .

Result of Action

The molecular and cellular effects of these compounds can vary widely depending on their specific targets and mode of action. They have been reported to have antimicrobial, anticancer, and various other therapeutic effects .

Action Environment

The action, efficacy, and stability of these compounds can be influenced by various environmental factors. These can include the pH of the environment, the presence of other compounds, and the specific conditions within the body .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 4-benzyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxylic acid with N-isopropyl-3-methylbenzylamine followed by thionation with Lawesson's reagent and subsequent acylation with N,N-dimethylformamide dimethyl acetal.", "Starting Materials": [ "4-benzyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxylic acid", "N-isopropyl-3-methylbenzylamine", "Lawesson's reagent", "N,N-dimethylformamide dimethyl acetal" ], "Reaction": [ "Step 1: Condensation of 4-benzyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxylic acid with N-isopropyl-3-methylbenzylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the corresponding amide intermediate.", "Step 2: Thionation of the amide intermediate with Lawesson's reagent in an inert solvent such as dichloromethane to introduce the thioether group.", "Step 3: Acylation of the thioamide intermediate with N,N-dimethylformamide dimethyl acetal in the presence of a base such as triethylamine to form the final compound." ] } | |

CAS 编号 |

1111210-91-3 |

分子式 |

C28H27N5O2S |

分子量 |

497.62 |

IUPAC 名称 |

4-benzyl-1-[(3-methylphenyl)methylsulfanyl]-5-oxo-N-propan-2-yl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |

InChI |

InChI=1S/C28H27N5O2S/c1-18(2)29-25(34)22-12-13-23-24(15-22)33-27(32(26(23)35)16-20-9-5-4-6-10-20)30-31-28(33)36-17-21-11-7-8-19(3)14-21/h4-15,18H,16-17H2,1-3H3,(H,29,34) |

SMILES |

CC1=CC(=CC=C1)CSC2=NN=C3N2C4=C(C=CC(=C4)C(=O)NC(C)C)C(=O)N3CC5=CC=CC=C5 |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-ethoxybenzamide](/img/structure/B2522913.png)

![8-{2-[4-(2-Fluorophenyl)piperazinyl]ethyl}-1,6,7-trimethyl-1,3,5-trihydro-4-im idazolino[1,2-h]purine-2,4-dione](/img/structure/B2522916.png)

![4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2522925.png)

![N-(4-butoxybenzyl)-5-ethyl-1-methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carboxamide](/img/structure/B2522926.png)